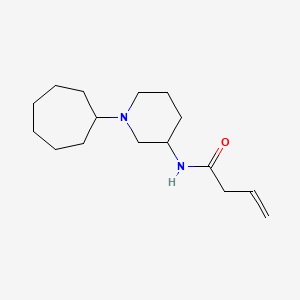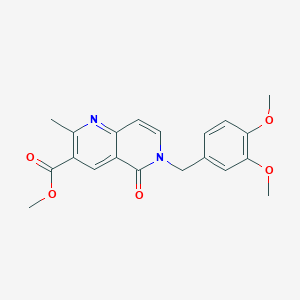![molecular formula C15H15N3O3S B6089372 N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. TAK-659 belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in treating B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways that regulate B-cell proliferation and survival. By inhibiting BTK, N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide prevents the activation of downstream signaling pathways that promote the growth and survival of cancer cells and autoimmune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide have been extensively studied in preclinical and clinical trials. N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been shown to inhibit the growth and survival of cancer cells and autoimmune cells, and it has also been shown to reduce inflammation and improve immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for BTK inhibition, its favorable pharmacokinetic properties, and its ability to inhibit both wild-type and mutant forms of BTK. However, N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide also has some limitations, including its potential for off-target effects and its relatively short half-life.
Direcciones Futuras
There are several potential future directions for the development and use of N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide. One possible direction is the evaluation of N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide in combination with other targeted therapies or immunotherapies for the treatment of cancer and autoimmune diseases. Another direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide. Additionally, further research is needed to elucidate the molecular mechanisms of N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide and its effects on immune function and inflammation.
Métodos De Síntesis
The synthesis of N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide involves a series of chemical reactions that result in the formation of a tetrahydrofuran ring and a thiazole ring. The synthesis method of N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been described in detail in several scientific publications, and it involves the use of various reagents and catalysts.
Aplicaciones Científicas De Investigación
N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer and autoimmune diseases. In preclinical studies, N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been shown to be effective in inhibiting the growth of cancer cells and reducing the severity of autoimmune diseases in animal models.
In clinical trials, N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been evaluated for the treatment of chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and other B-cell malignancies. N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has also been studied for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-13(18-15-16-7-9-22-15)10-3-5-11(6-4-10)17-14(20)12-2-1-8-21-12/h3-7,9,12H,1-2,8H2,(H,17,20)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSUROZEPRGEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[3-(butylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6089292.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6089297.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6089309.png)
![N-[2-(benzylthio)ethyl]propanamide](/img/structure/B6089316.png)
![[4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid](/img/structure/B6089324.png)
![methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate](/img/structure/B6089332.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6089340.png)
![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6089347.png)
![2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6089356.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)


![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)
![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)